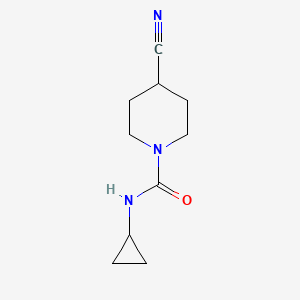

4-cyano-N-cyclopropylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-cyano-N-cyclopropylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-7-8-3-5-13(6-4-8)10(14)12-9-1-2-9/h8-9H,1-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGRKRNDEOWKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)N2CCC(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-cyclopropylpiperidine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with 4-cyanopyridine under controlled conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide and may be catalyzed by a base like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 4-cyano-N-cyclopropylpiperidine-1-carboxamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-N-cyclopropylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic applications. Preliminary studies indicate that 4-cyano-N-cyclopropylpiperidine-1-carboxamide may interact with various biological targets, suggesting its role in drug discovery and development.

Enzyme Modulation

Research has shown that this compound can modulate enzyme activities, which is crucial for the development of drugs targeting specific biochemical pathways. For instance, it has been investigated for its potential as an inhibitor of certain integrins, which play roles in cell adhesion and signaling processes associated with cancer metastasis and inflammation .

Potential Therapeutic Targets

The compound's ability to influence biological pathways positions it as a candidate for treating diseases such as:

- Cancer : By targeting integrins involved in tumor growth and metastasis.

- Inflammatory Disorders : Through modulation of immune responses.

- Metabolic Disorders : As suggested by its structural similarities to compounds used in treating conditions like type II diabetes mellitus .

Organic Synthesis

In organic chemistry, 4-cyano-N-cyclopropylpiperidine-1-carboxamide serves as an important intermediate for synthesizing more complex molecules. Its reactivity can be harnessed to create derivatives with varied functional groups, enhancing the diversity of chemical libraries used in drug development.

Synthetic Pathways

The synthesis of this compound typically involves several steps starting from readily available precursors. Common methods include:

- Nucleophilic Substitution Reactions : Where the cyano group can participate in further transformations to yield various derivatives.

- Functional Group Interconversion : Allowing the introduction of additional reactive sites on the piperidine ring .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on Integrin Inhibition : Research published on integrin inhibitors has highlighted the potential use of similar compounds in treating fibrotic diseases .

- Biochemical Pathway Analysis : Investigations into its interaction with biological targets have provided insights into its mechanism of action, paving the way for future therapeutic developments .

Mechanism of Action

The mechanism of action of 4-cyano-N-cyclopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyano group and piperidine ring play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-cyano-N-cyclopropylpiperidine-1-carboxamide (Compound C) with two structurally related analogs: N-Cyclopropyl-1-{6-[2-(isopropylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-4-piperidinecarboxamide (Compound A) and cyclopropylfentanyl (Compound B).

Key Structural and Functional Differences:

- Substituent Complexity : Compound A’s thiazolo-pyrimidinyl group introduces steric bulk, likely limiting membrane permeability compared to Compound C’s compact structure. This may restrict Compound A to targets tolerant of large ligands, such as kinases .

- Receptor Specificity: Compound B’s anilino and phenethyl groups are critical for opioid receptor binding, whereas Compound C lacks these motifs, suggesting divergent targets (e.g., non-opioid CNS receptors or enzymes) .

Research Findings and Data

Hypothetical Physicochemical Comparison (Calculated Values):

| Property | Compound C | Compound A | Compound B |

|---|---|---|---|

| LogP | ~1.2 | ~2.8 | ~3.5 |

| Water Solubility (mg/mL) | ~50 | ~10 | ~5 |

| Hydrogen Bond Donors | 2 | 4 | 1 |

Pharmacological Insights:

- Compound C: The absence of aromatic rings (unlike Compound B) may reduce cytochrome P450-mediated metabolism, extending half-life. Its cyano group could act as a hydrogen bond acceptor, favoring interactions with polar enzyme pockets .

- Compound A : The thiazolo-pyrimidine core is associated with kinase inhibition (e.g., JAK/STAT pathways), but high molecular weight (>500 g/mol) may limit blood-brain barrier penetration .

- Compound B: Cyclopropylfentanyl’s opioid activity is well-documented, with sub-nanomolar affinity for mu-opioid receptors.

Biological Activity

4-Cyano-N-cyclopropylpiperidine-1-carboxamide is a synthetic compound characterized by its unique structural features, including a cyano group and a cyclopropyl moiety attached to a piperidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of 4-cyano-N-cyclopropylpiperidine-1-carboxamide is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions through its structural components. The cyano group enhances the compound's lipophilicity, potentially increasing its ability to penetrate biological membranes and interact with intracellular targets.

Antimalarial Properties

Recent studies have highlighted the antimalarial potential of compounds within the cyclopropyl carboxamide class, including 4-cyano-N-cyclopropylpiperidine-1-carboxamide. Research indicates that these compounds exhibit activity against the asexual stage of Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves targeting cytochrome b in the mitochondria of the parasite, leading to reduced mitochondrial respiration and ultimately parasite death .

Case Studies and Research Findings

- Cyclopropyl Carboxamide Class : A phenotypic screening of cyclopropyl carboxamides revealed that small structural modifications can significantly enhance biological activity. For instance, the lead compound WJM280 demonstrated potent activity with an EC50 value of 40 nM against P. falciparum without exhibiting cytotoxicity to human cells .

- N-of-1 Trials : Single-subject research designs have been employed to assess the efficacy of 4-cyano-N-cyclopropylpiperidine-1-carboxamide in individual cases, providing insights into personalized responses to treatment .

- Comparative Studies : Comparative studies with similar compounds such as 4-cyanopyridine have shown that while they share some structural similarities, the unique combination of functional groups in 4-cyano-N-cyclopropylpiperidine-1-carboxamide contributes to its distinct biological profile.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-cyano-N-cyclopropylpiperidine-1-carboxamide, and how can purity be ensured?

- Methodological Answer : A common approach involves coupling cyclopropylamine with a piperidine precursor. For example, in analogous syntheses (e.g., benzyl 4-(cyclopropylamino)piperidine-1-carboxylate), cyclopropylamine reacts with a carbonyl-containing intermediate (e.g., N-Cbz-4-piperidone) under nucleophilic substitution conditions. Purification via column chromatography or recrystallization is critical, followed by characterization using NMR and mass spectrometry to confirm structural integrity and purity (>95%) .

Q. How is NMR spectroscopy utilized to characterize 4-cyano-N-cyclopropylpiperidine-1-carboxamide?

- Methodological Answer : ¹H NMR is essential for verifying substituent positions and cyclopropane integration. Key spectral features include:

- Cyclopropane protons : δ 0.45–0.51 ppm (m, 4H, cyclopropane CH₂) .

- Piperidine protons : δ 1.26–2.15 ppm (m, 6H, piperidine backbone) .

- Carboxamide NH : δ ~6.6–7.3 ppm (broad singlet, exchangeable proton).

Data should align with computational predictions (e.g., density functional theory) to resolve ambiguities.

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Follow hazard protocols for cyano-containing compounds:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation/contact; store in airtight containers at ≤4°C.

- Emergency procedures: Rinse exposed skin/eyes with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 4-cyano-N-cyclopropylpiperidine-1-carboxamide?

- Methodological Answer : Apply a 2³ factorial design to test variables:

Q. What computational strategies predict the reactivity of the cyano group in this compound?

- Methodological Answer :

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the cyano group.

- Molecular dynamics : Model solvation effects in aqueous/organic media to predict stability .

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Replicate experiments : Ensure consistency in assay conditions (pH, temperature, cell lines).

- Meta-analysis : Compare datasets using statistical tools (e.g., R or Python) to identify outliers or batch effects.

- Epistemological framing : Re-examine ontological assumptions (e.g., target specificity vs. off-pathway effects) to refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.